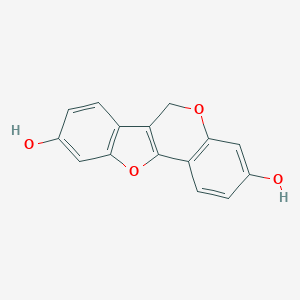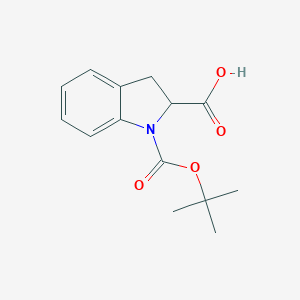
Benoxaprofen glucuronide
概要
説明
Benoxaprofen glucuronide is a metabolite of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to its hepatotoxicity . This compound is formed through the process of glucuronidation, where benoxaprofen is conjugated with glucuronic acid. This compound has been studied for its reactivity and potential role in drug-induced toxicity .
準備方法
Synthetic Routes and Reaction Conditions
Benoxaprofen glucuronide is synthesized through the enzymatic glucuronidation of benoxaprofen. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to benoxaprofen . The reaction typically occurs in the liver, where the enzyme is abundant.
Industrial Production Methods
Industrial production of this compound involves the use of recombinant enzymes or liver microsomes to catalyze the glucuronidation reaction. The reaction conditions include an appropriate buffer system, optimal pH, and temperature to ensure maximum enzyme activity .
化学反応の分析
Types of Reactions
Benoxaprofen glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The glucuronide can be hydrolyzed back to benoxaprofen and glucuronic acid.
Transacylation: The acyl group of this compound can be transferred to nucleophilic sites on proteins, forming covalent adducts.
Acyl Migration: The acyl group can migrate within the glucuronide molecule, leading to the formation of isomeric glucuronides.
Common Reagents and Conditions
Common reagents used in the study of this compound reactions include:
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain pH.
Enzymes: UDP-glucuronosyltransferase for glucuronidation reactions.
Nucleophiles: Amino acids or proteins for transacylation reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Benoxaprofen: Formed through hydrolysis.
Protein Adducts: Formed through transacylation reactions.
科学的研究の応用
Benoxaprofen glucuronide has been extensively studied in various scientific fields:
作用機序
The mechanism of action of benoxaprofen glucuronide involves its reactivity with nucleophilic sites on proteins. The acyl group of the glucuronide can be transferred to amino acid residues, forming covalent adducts. This process can lead to the modification of protein function and potentially contribute to drug-induced toxicity . The molecular targets include lysine residues on proteins, which are the primary sites for acylation .
類似化合物との比較
Benoxaprofen glucuronide can be compared with other acyl glucuronides, such as:
Flunoxaprofen glucuronide: Similar in structure but less reactive than this compound.
Ibuprofen glucuronide: Less reactive and less toxic compared to this compound.
This compound is unique due to its high reactivity and potential to form covalent protein adducts, which may contribute to its hepatotoxicity .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXTOVNUBYPFK-OLHZERTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67472-42-8 | |
| Record name | Benoxaprofen glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)




![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)






![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

